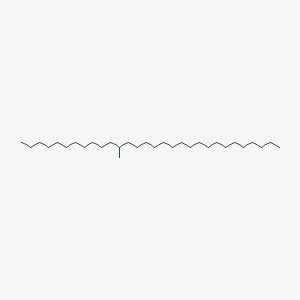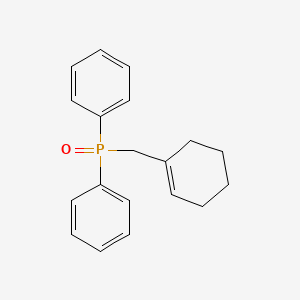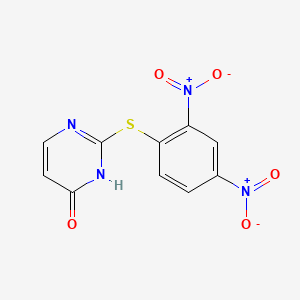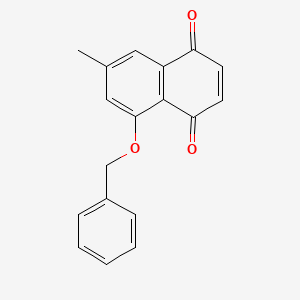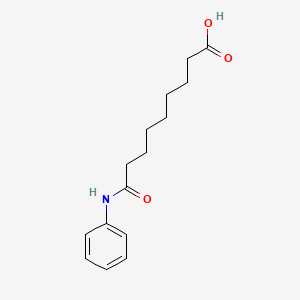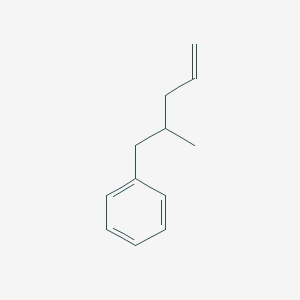
(2-Methylpent-4-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpent-4-en-1-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a (2-methylpent-4-en-1-yl) group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methylpent-4-en-1-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (2-methylpent-4-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.
Reduction: Hydrogenation of the double bond in the (2-methylpent-4-en-1-yl) group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas (H2) atmosphere.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(2-Methylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylpent-4-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The intermediate then loses a proton to regenerate the aromatic system.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-3-penten-1-yl)benzene: Another derivative of benzene with a similar structure but different positioning of the double bond and methyl group.
(2-Methylpent-2-en-3-yl)benzene: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
(2-Methylpent-4-en-1-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and potential applications. The position of the double bond and the methyl group in the (2-methylpent-4-en-1-yl) side chain can significantly affect the compound’s chemical behavior and interactions.
Propiedades
Número CAS |
78167-61-0 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-methylpent-4-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
Clave InChI |
LYYVKHFLMSIVKE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


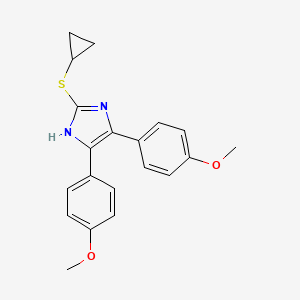
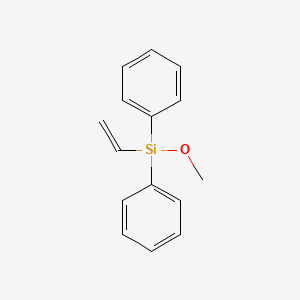
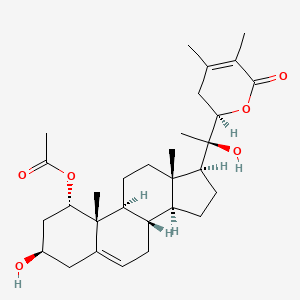
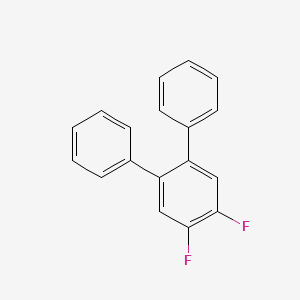
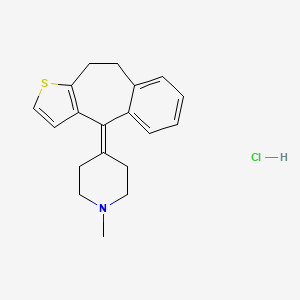
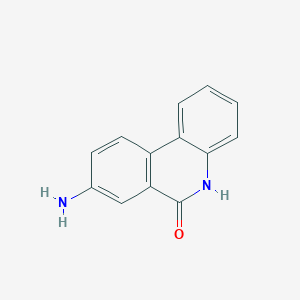
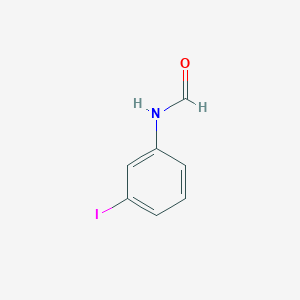
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
